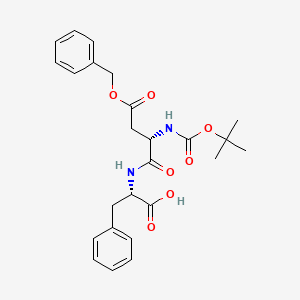

Boc-asp(obzl)-phe-OH

Description

Significance as a Peptide Derivative and Building Block in Advanced Chemical Synthesis

Boc-Asp(OBzl)-Phe-OH is a highly valued dipeptide building block in the field of peptide synthesis. chemimpex.comiris-biotech.de Its structure, featuring a Boc protecting group and a benzyl (B1604629) ester, provides enhanced stability and solubility, which are advantageous for various applications in creating peptides. chemimpex.com This compound is particularly useful in solid-phase peptide synthesis (SPPS), a technique that allows for the efficient and controlled assembly of complex peptide chains. chemimpex.comamericanpeptidesociety.org The use of pre-coupled dipeptides like this compound can accelerate the synthesis process. iris-biotech.de

The presence of the Boc and benzyl protecting groups allows for selective deprotection steps, a cornerstone of modern synthetic strategies. The Boc group can be removed under acidic conditions, while the benzyl group is typically cleaved by hydrogenolysis or strong acids, offering chemists precise control over the synthetic route. peptide.comwikipedia.org This orthogonality is crucial when constructing complex peptides with multiple functional groups. ontosight.aibzchemicals.com

Role in the Advancement of Therapeutic Agents and Biological Probes

The unique characteristics of this compound make it a valuable component in the development of new drugs and diagnostic tools. chemimpex.com It serves as a key intermediate in the synthesis of bioactive peptides, which are molecules that can have a specific biological effect and are therefore of great interest in pharmaceutical research. chemimpex.com For instance, this dipeptide can be incorporated into larger peptide sequences designed to target specific biological pathways, potentially leading to more effective and specific drug candidates. chemimpex.com

Research has explored its use in creating peptide-based drugs and peptide mimetics, which are molecules that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability or bioavailability. chemimpex.com Furthermore, this compound is utilized in the development of diagnostic tools, where it can aid in the detection of specific biomarkers associated with various diseases. chemimpex.com Its application extends to cancer therapy research, where peptide conjugates synthesized using this building block may be used to deliver drugs directly to cancer cells. chemimpex.com

Historical Context of Boc Chemistry in Peptide Science

The development of the tert-butyloxycarbonyl (Boc) protecting group in the 1960s was a landmark achievement in the field of peptide synthesis. numberanalytics.com Prior to its introduction, the synthesis of peptides was a challenging and often inefficient process. The Boc group provided a reliable and easily removable protecting group for the α-amino group of amino acids, which is essential for preventing unwanted side reactions during peptide bond formation. ontosight.ai

The Boc/Bzl (benzyl) protection strategy, introduced by Bruce Merrifield in 1964, became a cornerstone of solid-phase peptide synthesis (SPPS), a revolutionary technique that he developed and for which he was awarded the Nobel Prize. peptide.comnih.gov This strategy relies on the differential acid lability of the Boc group (removed by mild acid) and the benzyl-based side-chain protecting groups and the resin linkage (removed by strong acid). nih.gov

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, developed in the 1970s, has become more prevalent in modern peptide synthesis due to its milder deprotection conditions, the Boc strategy remains significant, particularly for the synthesis of certain peptides and in specific research applications. americanpeptidesociety.orgpeptide.comnih.gov The historical importance of Boc chemistry is undeniable, as it laid the foundation for the automated synthesis of peptides and proteins, which has had a profound impact on biology, biochemistry, and medicine. peptide.comnih.gov

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C25H30N2O7 | chemimpex.com |

| Molecular Weight | 470.52 g/mol | chemimpex.com |

| CAS Number | 68763-45-1 | chemimpex.com |

| Melting Point | 112-119 °C | chemimpex.com |

| Appearance | White to off-white powder | |

| Purity | ≥99% (HPLC) | chemimpex.com |

| Optical Rotation | [α]D20 = -11.5 ± 2º (c=1 in DMF) | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O7/c1-25(2,3)34-24(32)27-19(15-21(28)33-16-18-12-8-5-9-13-18)22(29)26-20(23(30)31)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3,(H,26,29)(H,27,32)(H,30,31)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJAWCWMJPACSL-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Solution-Phase Peptide Synthesis (LPPS) of Boc-Asp(OBzl)-Phe-OH and its Fragments

Solution-phase peptide synthesis, a classical yet effective approach, offers flexibility in purification and scale-up for intermediates. The synthesis of this compound in solution can be achieved through several routes, including the condensation of fragments or the sequential addition of protected amino acids.

Fragment Condensation Approaches

The most direct solution-phase method for synthesizing this compound is through fragment condensation. This approach involves the coupling of two suitably protected amino acid derivatives: N-terminally protected Boc-Asp(OBzl)-OH and a Phenylalanine derivative with a free amino group, such as H-Phe-OH or its ester.

The core of this method is the activation of the carboxylic acid group of Boc-Asp(OBzl)-OH to facilitate the formation of the amide (peptide) bond. Various coupling reagents are employed for this purpose, often in conjunction with additives that suppress side reactions and minimize racemization. A common and effective combination is the use of a carbodiimide (B86325), such as Dicyclohexylcarbodiimide (DCC), with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt). bas.bg The reaction is typically carried out in an appropriate organic solvent like Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM). bas.bgoup.com

The general procedure involves:

Dissolving Boc-Asp(OBzl)-OH in a suitable solvent.

Adding the coupling reagent (e.g., DCC) and additive (e.g., HOBt) to form an activated intermediate.

Introducing the Phenylalanine component (e.g., H-Phe-OH or H-Phe-OBzl) and a base, if necessary, to neutralize any salts.

Allowing the reaction to proceed to completion, followed by purification to isolate the desired dipeptide.

This strategy has been successfully applied in the synthesis of various peptide fragments, including those for cholecystokinin (B1591339) (CCK) and myelin basic protein. publish.csiro.authieme-connect.de

Stepwise Elongation Procedures

An alternative to fragment condensation is the stepwise elongation of the peptide chain. thieme-connect.de In the context of this compound, this would typically start from the C-terminal residue, Phenylalanine.

The process begins with a Phenylalanine derivative where the carboxylic acid is protected, often as a benzyl (B1604629) (Bzl) or methyl (Me) ester (e.g., H-Phe-OBzl). oup.comtandfonline.com This C-terminally protected amino acid is then coupled with Boc-Asp(OBzl)-OH. The coupling chemistry is similar to that used in fragment condensation, employing reagents like DCC/HOBt or TBTU/DIEA. bas.bg After the successful coupling to form the protected dipeptide, Boc-Asp(OBzl)-Phe-OBzl, the C-terminal ester can be selectively removed through methods like catalytic hydrogenation (for benzyl esters) to yield the final product, this compound. nih.gov This stepwise approach is particularly useful for building longer peptide chains where intermediates are needed for subsequent coupling steps. tandfonline.com

| Method | Starting Materials | Coupling Reagents | Key Features |

| Fragment Condensation | Boc-Asp(OBzl)-OH + H-Phe-OH (or ester) | DCC/HOBt, TBTU/DIEA | Direct formation of the dipeptide acid (or ester). |

| Stepwise Elongation | H-Phe-OBzl + Boc-Asp(OBzl)-OH | DCC/HOBt, WSCD/HOBt | Builds chain from C-terminus; requires final deprotection of C-terminal ester. oup.com |

Amidation Techniques for C-terminal Modification

While the primary compound of interest is the carboxylic acid this compound, the synthesis of its corresponding C-terminal amide, Boc-Asp(OBzl)-Phe-NH₂, is also of significant interest, particularly for creating analogs of biologically active peptides like cholecystokinin. nih.govnih.gov

One common method for preparing the amide involves coupling the protected dipeptide acid, this compound, with an ammonia (B1221849) source using standard peptide coupling reagents. Alternatively, the synthesis can start with Phenylalaninamide (H-Phe-NH₂). This C-terminally amidated amino acid is then coupled with Boc-Asp(OBzl)-OH using reagents like thermolysin in enzymatic approaches or chemical coupling agents like DCC/HOBt in traditional synthesis. bas.bgnih.gov A direct amidation of N-protected amino acids using ammonium (B1175870) hydrogencarbonate and a carbodiimide has also been reported, providing a straightforward route to the corresponding amides without affecting benzyl ester protecting groups. oup.com

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound serves as a valuable dipeptide building block in Solid-Phase Peptide Synthesis (SPPS). proteogenix.science In this technique, the peptide is assembled sequentially while anchored to an insoluble polymer resin, which simplifies the purification process by allowing excess reagents and byproducts to be washed away. iris-biotech.deseplite.com Incorporating pre-formed dipeptide units like this compound can help to improve the efficiency of synthesizing long or difficult sequences and can also reduce the risk of certain side reactions.

Boc/Bzl Strategy in SPPS

The use of this compound fits squarely within the Boc/Bzl strategy of SPPS. masterorganicchemistry.compeptide.com This classical approach is defined by its use of two different classes of acid-labile protecting groups. du.ac.in

Temporary Nα-Protection : The Boc (tert-butoxycarbonyl) group protects the N-terminus of the growing peptide chain. It is selectively removed at the beginning of each coupling cycle using a moderately strong acid, typically 20-50% Trifluoroacetic acid (TFA) in a solvent like Dichloromethane (DCM). proteogenix.sciencepeptide.com

Permanent Side-Chain Protection : Benzyl (Bzl)-based protecting groups, such as the one on the aspartic acid side chain in this compound, are used for "permanent" side-chain protection. These groups are stable to the repeated TFA treatments used for Boc removal but are cleaved during the final step of the synthesis using a very strong acid, such as anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com

When using this compound as a building block, it is coupled to the N-terminally deprotected amino acid anchored to the resin. Standard coupling protocols, such as those using DCC/HOBt or HBTU, are employed to form the peptide bond. chempep.com

Compatibility with Resins and Solid Supports

The choice of resin is critical for the success of SPPS. In the Boc/Bzl strategy, the linkage between the peptide and the resin must be stable to the repetitive TFA deprotection steps but cleavable by the final strong acid treatment (e.g., HF).

Merrifield Resin : This is the classic resin for Boc-SPPS when the final product is a peptide acid. chempep.com It consists of a chloromethylated polystyrene-divinylbenzene copolymer. The first amino acid is typically attached as a cesium salt to form a benzyl ester linkage. chempep.com However, this linkage can exhibit some instability towards TFA, potentially leading to premature cleavage of the peptide from the resin during the synthesis of long chains. chempep.com

PAM Resin (Phenylacetamidomethyl) : To address the instability of the Merrifield linker, the PAM resin was developed. chempep.com It provides a more acid-stable linkage, reducing the loss of peptide during synthesis. The final peptide acid is released from the PAM resin by HF cleavage. chempep.com

MBHA Resin (4-Methylbenzhydrylamine) : When the desired product is a peptide amide, the MBHA resin is the support of choice in Boc chemistry. peptide.comchempep.com The first amino acid is coupled to the amine group of the resin using standard coupling methods. The final cleavage with HF yields the C-terminal peptide amide. chempep.com

The polystyrene-based nature of these resins means they swell well in the organic solvents typically used in SPPS, such as DCM and DMF, allowing reagents to access the reaction sites. seplite.combiosynth.com

| Resin Type | Linker Type | Final Product | Cleavage Agent | Key Characteristics |

| Merrifield | Benzyl Ester | Peptide Acid | HF | The original SPPS resin; linkage can be somewhat labile to TFA. chempep.com |

| PAM | Phenylacetamido | Peptide Acid | HF | Offers increased stability to TFA compared to Merrifield resin. chempep.com |

| MBHA | Benzhydrylamine | Peptide Amide | HF | The standard resin for preparing peptide amides via Boc-SPPS. peptide.comchempep.com |

Optimized Coupling Protocols in SPPS

The formation of the amide bond between amino acids is the cornerstone of peptide synthesis. In SPPS, optimizing coupling protocols is crucial for achieving high yields and purity. For a dipeptide like this compound, this involves the activation of the C-terminal carboxylic acid of the first amino acid (Boc-Asp(OBzl)-OH) and its subsequent reaction with the N-terminal amine of the second amino acid (H-Phe-OH).

Several coupling reagents have been developed to facilitate this reaction efficiently. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) to suppress side reactions and minimize racemization. chemistryviews.org Phosphonium (B103445) and aminium/uronium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective coupling reagents. peptide.com

Table 1: Comparison of Coupling Reagents in SPPS

| Coupling Reagent | Additive | Advantages | Disadvantages |

| DIC | HOBt/OxymaPure | Cost-effective, readily available | Can cause allergic reactions, formation of insoluble urea (B33335) byproduct |

| HATU | - | High coupling efficiency, low racemization | Higher cost |

| PyBOP | - | Effective for sterically hindered couplings | Can be sensitive to moisture |

This table provides a general overview. Optimal reagent choice depends on the specific peptide sequence and synthesis conditions.

Considerations for Large-Scale Synthesis of Peptides Incorporating this compound

Transitioning from laboratory-scale to large-scale (kilograms to metric tons) production of peptides presents a unique set of challenges. polypeptide.comnih.gov While the fundamental chemistry remains the same, factors such as cost-effectiveness, process efficiency, and regulatory compliance become paramount. polypeptide.com

The choice of protecting groups is also critical. The Boc/Bzl strategy, as seen in this compound, is a well-established method. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups require a stronger acid, such as hydrofluoric acid (HF), for cleavage. peptide.com

Other practical considerations for large-scale synthesis include:

Reactor Design: Large-scale reactors are typically jacketed for temperature control and use mechanical agitation for mixing. rsc.org

Solvent and Reagent Consumption: Minimizing the use of solvents and reagents is crucial for reducing costs and environmental impact. ambiopharm.com

Purification: Efficient purification methods, such as crystallization or precipitation, are preferred over more energy-intensive techniques like lyophilization. ambiopharm.com

Regulatory Compliance: The entire manufacturing process must adhere to strict regulatory guidelines to ensure the safety and quality of the final peptide product. nih.gov

Enzymatic Synthesis Approaches Involving Aspartic Acid and Phenylalanine Derivatives

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for peptide bond formation. Enzymes operate under mild conditions, often in aqueous environments, and can exhibit remarkable stereospecificity, which is crucial for producing biologically active peptides. google.comnih.gov

For the synthesis of dipeptides involving aspartic acid and phenylalanine, such as the core of the artificial sweetener aspartame (B1666099) (L-Aspartyl-L-phenylalanine-1-methyl ester), enzymes like thermolysin have been used. google.com This approach typically involves the condensation of a protected aspartic acid derivative with a phenylalanine derivative. google.com

Recent research has focused on engineering enzymes to improve their efficiency and substrate scope. For instance, phenylalanine ammonia-lyases (PALs) have been engineered to catalyze the hydroamination of fumaric acid derivatives to produce L-aspartic acid derivatives with high enantioselectivity. nih.gov This biocatalytic method provides a direct and efficient route to valuable building blocks for peptide synthesis. nih.gov

Table 2: Key Enzymes in Aspartic Acid and Phenylalanine Derivative Synthesis

| Enzyme | Reaction Type | Substrates | Products |

| Thermolysin | Condensation | Protected Aspartic Acid, Phenylalanine Methyl Ester | Aspartame Precursors |

| Engineered Phenylalanine Ammonia-Lyase (PAL) | Hydroamination | Fumaric Acid Derivatives | L-Aspartic Acid Derivatives |

This table highlights examples of enzymes and their applications in synthesizing relevant amino acid derivatives.

Emerging Sustainable Synthetic Approaches

The pharmaceutical industry is increasingly focused on developing sustainable manufacturing processes to minimize environmental impact. ambiopharm.comoxfordglobal.com This has led to the exploration of innovative synthetic methodologies that reduce solvent use and energy consumption. advancedchemtech.com

Solventless and Minimal Solvent Syntheses

A significant portion of the waste generated in peptide synthesis comes from the use of organic solvents. acs.org Therefore, developing solventless or minimal-solvent methods is a key area of green chemistry research. One promising approach is mechanochemistry, where mechanical force, rather than solvents, is used to drive chemical reactions. chemistryviews.org Ball-milling, for example, has been shown to be effective for the synthesis of short peptides, although scalability can be a challenge. rsc.org

Reactive Extrusion Methodologies

Reactive extrusion is a scalable mechanochemical technique that offers a continuous and solvent-free method for peptide synthesis. chemistryviews.orgrsc.org In this process, the reactants are fed into a twin-screw extruder where they are mixed and heated, promoting the chemical reaction. chemistryviews.org This method has been successfully applied to the synthesis of dipeptides and tripeptides, including the synthesis of an aspartame precursor from Boc-Asp(OBzl)-OSu and H-Phe-OMe. 5z.com The reaction proceeded to completion within the short residence time in the extruder, demonstrating the high efficiency of this approach. 5z.com Reactive extrusion is particularly advantageous as it can handle solid materials, eliminating the need for large volumes of solvents. 5z.com This technology holds significant promise for the intensified and sustainable industrial production of peptides. 5z.compolypeptide.com

Protecting Group Chemistry and Orthogonality in Peptide Synthesis

Role and Stability of the Boc (tert-butyloxycarbonyl) Nα-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group (Nα) of amino acids in peptide synthesis. americanpeptidesociety.orgnih.govspringernature.com Its primary role is to prevent the amino group from participating in unwanted reactions during the formation of peptide bonds. thermofisher.com The Boc group is favored for its stability under a variety of conditions, yet it can be readily removed when desired. organic-chemistry.org

In the context of Solid-Phase Peptide Synthesis (SPPS), the Boc strategy involves the use of acid-labile protecting groups. americanpeptidesociety.org The Boc group itself is stable to most nucleophiles and bases, which allows for the use of a variety of reagents in other steps of the synthesis without compromising the Nα-protection. organic-chemistry.org This stability is a key feature of the Boc/Bzl protection scheme, where benzyl-based groups are used for side-chain protection. peptide.com

The removal, or deprotection, of the Boc group is typically achieved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA). masterorganicchemistry.comjk-sci.compeptide.comub.edu A solution of 50% TFA in a solvent like dichloromethane (B109758) (DCM) is often used. peptide.comchempep.com The mechanism of deprotection involves protonation of the carbamate (B1207046) oxygen by the acid, which leads to the formation of a tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comjk-sci.comcommonorganicchemistry.com This carbamic acid is unstable and readily decarboxylates to yield the free amine. masterorganicchemistry.comjk-sci.com

While effective, the repeated use of strong acid for Boc deprotection can present challenges, especially in the synthesis of long peptides. ub.eduresearchgate.net The acidic conditions can potentially lead to the premature cleavage of other acid-sensitive protecting groups or even the peptide from the resin support. researchgate.net

Table 1: Characteristics of the Boc Protecting Group

| Property | Description | Common Reagents |

| Function | Temporary protection of the Nα-amino group of amino acids. thermofisher.com | N/A |

| Stability | Stable to most nucleophiles and bases. organic-chemistry.org | N/A |

| Deprotection | Acid-labile, removed under moderately acidic conditions. americanpeptidesociety.orgmasterorganicchemistry.com | Trifluoroacetic acid (TFA), often in dichloromethane (DCM). peptide.comchempep.com |

Functionality and Removal of the Benzyl (B1604629) Ester (OBzl) Side-Chain Protecting Group for Aspartic Acid

In the dipeptide Boc-Asp(OBzl)-Phe-OH, the side-chain carboxyl group of aspartic acid is protected as a benzyl ester (OBzl). This protection is crucial to prevent the side-chain carboxyl group from interfering with the peptide bond formation between the aspartic acid and phenylalanine residues.

Acid-Labile Nature and Cleavage Conditions (e.g., TFA, HF, TFMSA, TMSOTf)

The benzyl ester group is classified as acid-labile, meaning it can be cleaved by acidic reagents. peptide.com However, it exhibits a different degree of acid lability compared to the Boc group. While the Boc group is removed by moderate acids like TFA, the benzyl ester is more resistant and requires stronger acids for efficient cleavage. peptide.comresearchgate.net This differential stability is the cornerstone of the Boc/Bzl protection strategy, which is considered quasi-orthogonal because both groups are removed by acid, but with different strengths. biosynth.com

Strong acids such as hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly employed for the final cleavage step in Boc-based SPPS, which simultaneously removes the benzyl side-chain protecting groups and cleaves the peptide from the resin. thermofisher.compeptide.comchempep.com While TFA can cause some premature cleavage of the benzyl ester, especially with prolonged exposure, it is generally not sufficient for complete removal. researchgate.netgoogle.com This graduated lability allows for the selective removal of the Nα-Boc group at each step of the peptide synthesis while the benzyl side-chain protection remains largely intact until the final deprotection. researchgate.net

Table 2: Acidic Reagents for Benzyl Ester Cleavage

| Reagent | Abbreviation | Strength | Application |

| Trifluoroacetic acid | TFA | Moderate | Primarily for Boc deprotection; can cause some benzyl ester cleavage. researchgate.net |

| Hydrogen fluoride | HF | Strong | Final cleavage and deprotection in Boc-SPPS. thermofisher.compeptide.com |

| Trifluoromethanesulfonic acid | TFMSA | Strong | Final cleavage and deprotection in Boc-SPPS. thermofisher.compeptide.com |

| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | Strong | Final cleavage and deprotection in Boc-SPPS. chempep.com |

Hydrogenolytic Deprotection

An alternative and milder method for removing the benzyl ester protecting group is catalytic hydrogenolysis. acsgcipr.orgvaia.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. vaia.comcommonorganicchemistry.com The process involves the cleavage of the carbon-oxygen bond of the ester, resulting in the free carboxylic acid and toluene. acsgcipr.org

Hydrogenolysis is a highly selective method and is particularly advantageous when other acid-sensitive groups are present in the peptide that need to be preserved. vaia.com It allows for the deprotection of the benzyl ester without affecting the Boc group or other protecting groups that are stable to these conditions. vaia.com

Compatibility with Other Protecting Groups

The benzyl ester protecting group is compatible with a range of other protecting groups used in peptide synthesis, which is a key aspect of an orthogonal protection strategy. iris-biotech.deiris-biotech.de In the Boc/Bzl scheme, the benzyl ester is compatible with the Boc group due to their differential acid lability. peptide.comresearchgate.net

Furthermore, the benzyl ester is stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is the basis of the alternative and widely used Fmoc/tBu protection strategy. americanpeptidesociety.org This allows for the potential use of Boc-Asp(OBzl)-OH in hybrid strategies or for the synthesis of specific peptide fragments. The benzyl ester is also generally stable to the conditions used for removing other protecting groups like the allyl group. ub.edu

Minimization of Side Reactions during Deprotection and Coupling

Despite the careful selection of protecting groups, side reactions can occur during the deprotection and coupling steps of peptide synthesis, leading to impurities and reduced yields. peptide.comiris-biotech.de One of the most significant side reactions involving aspartic acid is the formation of aspartimide. iris-biotech.de

Aspartimide Formation in Asp-containing Sequences

Aspartimide formation is a base-catalyzed intramolecular side reaction that is particularly prevalent in sequences containing aspartic acid, especially when the following amino acid is glycine, asparagine, or serine. iris-biotech.deiris-biotech.de The reaction involves the cyclization of the peptide backbone, where the nitrogen atom of the amino acid following the aspartic acid attacks the side-chain carboxyl group of the aspartate residue. iris-biotech.deiris-biotech.de This leads to the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.de

Several strategies have been developed to minimize aspartimide formation. These include the use of sterically hindered protecting groups for the aspartic acid side chain, the addition of acids to the deprotection solution, and the use of backbone protection on the amide nitrogen of the following residue. iris-biotech.dersc.orgbiotage.comissuu.com In the context of this compound, while the benzyl group offers some steric hindrance, the risk of aspartimide formation, particularly under basic conditions that might be encountered in certain synthetic steps, remains a consideration.

Racemization Control and Mechanisms

A significant challenge in peptide synthesis is the potential for racemization , the loss of stereochemical integrity at the α-carbon of an amino acid, which can lead to the formation of undesired diastereomeric impurities. highfine.comslideshare.net The activation of the carboxylic acid group, a necessary step for peptide bond formation, is a primary stage where racemization can occur. highfine.comrsc.org Several factors influence the extent of racemization, including the nature of the amino acid, the coupling method, the solvent, and the presence of bases. slideshare.netrsc.org

There are two primary mechanisms through which racemization can occur during peptide synthesis:

Oxazolone (B7731731) (or Azlactone) Formation: This is the most common and well-studied mechanism. thieme-connect.dersc.org The activation of the carboxyl group of an N-acyl amino acid can lead to the formation of a planar and achiral oxazol-5(4H)-one intermediate. thieme-connect.de Tautomerization of this intermediate results in the loss of the original stereochemistry. thieme-connect.de Urethane-type protecting groups, such as the Boc group in this compound, are known to significantly suppress the formation of oxazolones, thereby reducing the risk of racemization through this pathway. nih.govrsc.org

Direct Enolization (Hα Abstraction): This mechanism involves the direct abstraction of the α-proton by a base, leading to the formation of a carbanion (enolate). slideshare.netnih.gov Reprotonation of this planar intermediate can occur from either side, resulting in a mixture of L- and D-isomers. nih.gov The acidity of the α-proton is a key factor, and amino acids with electron-withdrawing groups in their side chains are more susceptible to this type of racemization. nih.gov

Several strategies are employed to control and minimize racemization during peptide synthesis:

Use of Urethane-Type Protecting Groups: As mentioned, protecting groups like Boc and Fmoc are highly effective at preventing oxazolone formation. nih.govrsc.org

Addition of Racemization-Suppressing Reagents: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., HOAt, 6-Cl-HOBt) are commonly used in conjunction with coupling reagents like carbodiimides (e.g., DCC, DIC). highfine.compeptide.com These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the initial activated species. thieme-connect.de

Choice of Coupling Reagent: Some coupling reagents are inherently less likely to cause racemization than others. For example, phosphonium (B103445) and uronium reagents, when used appropriately, can minimize racemization. luxembourg-bio.com

Control of Base: The type and amount of base used can significantly impact racemization. highfine.com Sterically hindered bases are often preferred as they are less likely to abstract the α-proton. highfine.comrsc.org

Reaction Conditions: Lower temperatures and shorter reaction times can also help to reduce the extent of racemization. lookchem.com

The synthesis of peptides containing aspartic acid, such as those using the this compound building block, requires careful consideration of these factors to ensure the final product has high optical purity.

Strategies for Preventing Deletion Sequences and Impurity Formation

Deletion sequences are peptides that are missing one or more amino acid residues from the target sequence. polypeptide.com These impurities arise from two main sources:

Incomplete Coupling: If the coupling of an amino acid to the growing peptide chain is not driven to completion, a portion of the peptide chains will lack that specific amino acid. polypeptide.com To mitigate this, an excess of the activated amino acid and coupling reagents is often used. thieme-connect.de Monitoring the completion of the coupling reaction is crucial. While the Kaiser test is a common method for this, it may not be sensitive enough to detect very low levels of unreacted amines, potentially leading to the formation of deletion sequences. polypeptide.com

Incomplete Deprotection: If the temporary Nα-protecting group (e.g., Boc) is not completely removed before the next coupling step, the subsequent amino acid cannot be added to those chains. polypeptide.com This results in a deletion of that residue. For example, incomplete removal of the Boc group from a histidine residue has been shown to cause deletion sequences. nih.gov To prevent this, deprotection steps may need to be prolonged or the concentration of the deprotecting agent increased, especially for "difficult" sequences. peptide.comnih.gov

Other Impurities can form through various side reactions:

Aspartimide Formation: A particularly problematic side reaction for peptides containing aspartic acid involves the cyclization of the aspartyl side chain to form a five-membered succinimide ring, known as an aspartimide. nih.govresearchgate.net This can occur under both basic and acidic conditions and is sequence-dependent, with -Asp-Gly- and -Asp-Asn- sequences being highly susceptible. nih.govgoogle.com Aspartimide formation leads to a mixture of by-products, including the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as their D-isomers. nih.gov The use of bulky side-chain protecting groups for aspartic acid, such as the benzyl ester in this compound, can help to minimize this side reaction. researchgate.net

Side-Chain Reactions: The reactive side chains of certain amino acids can undergo modification if not properly protected. For example, the tert-butyl cations generated during Boc deprotection can react with nucleophilic side chains like those of tryptophan or methionine. peptide.com The addition of "scavengers" to the deprotection cocktail can trap these reactive species and prevent such side reactions. peptide.com

Insertion Sequences: These impurities contain an extra amino acid residue and can arise if excess activated amino acid is not completely removed before the next deprotection and coupling cycle. polypeptide.com

Truncated Sequences: These are shorter-than-intended peptides that can be generated if the peptide chain is prematurely capped or cleaved from the resin. polypeptide.com Capping unreacted amino groups after an incomplete coupling step is a deliberate strategy to prevent the formation of deletion sequences, but it results in N-terminally truncated peptides. polypeptide.com

Strategies to minimize these impurities include:

Optimizing Coupling and Deprotection: Ensuring complete reactions through the use of excess reagents, appropriate solvents, and adequate reaction times is fundamental. thieme-connect.depolypeptide.com

Monitoring Reactions: Employing analytical techniques like HPLC to monitor the progress of reactions can provide more quantitative information than colorimetric tests like the Kaiser test. polypeptide.com

Using Appropriate Protecting Groups: Selecting side-chain protecting groups that are robust enough to withstand the synthesis conditions but can be removed cleanly at the end is crucial. For aspartic acid, bulky esters are preferred to reduce aspartimide formation. researchgate.net

Incorporating "Difficult Sequence" Strategies: For sequences prone to aggregation, which can hinder reaction completion, strategies such as using chaotropic salts, higher temperatures, or incorporating special "pre-sequences" can improve synthesis outcomes. peptide.comnih.gov

Purification: Despite all preventative measures, some impurities are often unavoidable. Therefore, efficient purification of the crude peptide, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), is a critical final step to isolate the target peptide. biomatik.com

The successful synthesis of peptides using building blocks like this compound depends on a thorough understanding of these potential side reactions and the implementation of strategies to control them.

Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Bioactive Peptides and Peptide-Based Therapeutics

Boc-Asp(OBzl)-Phe-OH is a cornerstone in the construction of bioactive peptides, which are molecules that can elicit specific physiological responses and are central to drug development. chemimpex.com Its structure allows for controlled, stepwise addition to a growing peptide chain, a fundamental process in both solid-phase and solution-phase peptide synthesis. chemimpex.comwiley-vch.de

Development of Drug Candidates

The incorporation of this compound is a key step in the synthesis of numerous peptide-based drug candidates. chemimpex.com The Boc and benzyl (B1604629) protecting groups are strategically employed to prevent unwanted side reactions at the N-terminus and the aspartic acid side chain, respectively, during the coupling of subsequent amino acids. wiley-vch.deguidechem.com This controlled synthesis is crucial for creating peptides with precise sequences and, consequently, specific biological activities. chemimpex.com For instance, this dipeptide can be a component in the synthesis of analogues of naturally occurring peptides, aiming to enhance their therapeutic properties. chemimpex.comias.ac.in The strategic use of such protected dipeptides facilitates the efficient assembly of complex peptide sequences, which is a critical step in advancing the development of new therapeutic agents. chemimpex.com

Targeting Specific Biological Pathways

Peptides synthesized using this compound can be designed to target specific biological pathways with high precision. chemimpex.com The aspartic acid and phenylalanine residues can play crucial roles in the interaction of the final peptide with its biological target, such as a receptor or an enzyme. The specific sequence and conformation of the peptide, enabled by the controlled synthesis using building blocks like this compound, dictates its binding affinity and selectivity. chemimpex.com For example, peptides containing this motif have been explored in the development of ligands for opioid receptors and in the study of lipolysis. nih.govtandfonline.com The ability to create peptides that modulate specific pathways is fundamental to developing targeted therapies for a wide range of diseases.

Peptidomimetic Design and Conformational Studies

While peptides have significant therapeutic potential, they often suffer from poor stability in the body. Peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with modified backbones or side chains, are designed to overcome these limitations. sigmaaldrich.com this compound serves as a valuable starting point for creating such modified structures. guidechem.com

Impact on Receptor Binding and Selectivity

The conformation of a peptide is critical for its ability to bind to its target receptor and elicit a biological response. The phenylalanine residue in this compound, with its aromatic side chain, can be a key determinant in receptor binding. nih.gov Conformational studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are used to understand how the structure of peptides containing this dipeptide influences their interaction with receptors. ias.ac.inresearchgate.net By modifying the peptide backbone or incorporating constraints, researchers can fine-tune the conformation to optimize receptor binding and enhance selectivity for a specific receptor subtype, thereby potentially reducing off-target effects. nih.gov

Incorporation of Unnatural Amino Acids and Conformational Constraints

To further enhance the properties of peptides, unnatural amino acids can be incorporated into their sequence. sigmaaldrich.comsigmaaldrich.com this compound can be coupled with these non-proteinogenic amino acids to create novel peptidomimetics. thieme-connect.denih.govresearchgate.net These unnatural residues can introduce conformational constraints, forcing the peptide into a specific three-dimensional shape that is optimal for receptor binding. sigmaaldrich.comnih.gov For example, cyclization of a peptide chain, which can be facilitated by the strategic placement of reactive side chains, is a common method to create conformationally constrained and more stable peptidomimetics. thieme-connect.de The use of building blocks like this compound in conjunction with these advanced synthetic strategies is a powerful approach in modern drug design.

Role in Enzyme Inhibitor Research and Development

This compound is a crucial intermediate in the development of potent and selective enzyme inhibitors. The aspartic acid and phenylalanine residues provide a structural motif that can be recognized by the active sites of various proteases, while the protecting groups allow for controlled and specific chemical modifications during the synthesis of more complex inhibitor molecules.

Proteasome Inhibitors

The ubiquitin-proteasome pathway is a critical cellular system for protein degradation, and its inhibition is a validated strategy in cancer therapy. This compound serves as a key precursor for the synthesis of peptide aldehydes, a class of potent proteasome inhibitors. nih.gov

In one study, a series of peptide aldehyde derivatives were designed and synthesized to inhibit the 20S proteasome. nih.gov Among these, the tripeptide aldehyde, Boc-L-Asp(OBzl)-L-Phe-L-Leucinal , demonstrated inhibitory activity. The synthesis of this compound originates from the protected dipeptide this compound, which is elongated and then modified at the C-terminus to introduce the reactive aldehyde "warhead." This aldehyde group forms a covalent bond with the active site threonine residue of the proteasome, leading to its inhibition.

The research highlighted the importance of the amino acid residues at different positions for inhibitory potency. The data below summarizes the findings for selected synthesized peptide aldehydes, illustrating the structure-activity relationship.

| Compound ID | Structure | ChT-L IC50 (µM) |

| 3i | Boc-L-Asp(OBzl)-L-Phe-L-Leucinal | 1.98 |

| 3j | Boc-L-Asp(OBzl)-L-Leu-L-Leucinal | 3.21 |

| 3k | Boc-L-Glu(OBzl)-L-Phe-L-Leucinal | 4.85 |

| Data sourced from a study on novel peptide aldehyde inhibitors of the 20S proteasome. nih.gov |

These findings underscore the role of the Boc-Asp(OBzl)-Phe moiety as a foundational structure for developing new proteasome inhibitors. nih.gov

Cysteine Protease Inhibitors

Cysteine proteases, such as cathepsins and caspases, are involved in numerous physiological and pathological processes, including immune responses, apoptosis, and infectious diseases. nih.govnih.gov Consequently, they are important targets for drug discovery. The design of inhibitors for these enzymes often involves creating peptide-like molecules that mimic the natural substrates.

This compound is utilized as a structural component in the synthesis of these inhibitors. The aspartic acid residue is particularly important for recognition by certain cysteine proteases. For instance, libraries of thiocarbazates, a class of cysteine protease inhibitors, have been synthesized using various N-Boc protected amino acids, including N-Boc-Asp(OBzl). nih.gov These building blocks are incorporated into larger molecules designed to interact with the enzyme's active site. The general strategy involves using the peptide sequence to confer selectivity for a specific protease, while a reactive chemical group (the "warhead") is responsible for the covalent inhibition of the active site cysteine. nih.gov

While direct inhibitory data for the dipeptide itself is not the focus, its incorporation into larger synthetic inhibitors is a key step in their development. The synthesis often proceeds via solid-phase peptide synthesis (SPPS), where this compound can be coupled to a resin or another amino acid to build the desired peptide sequence. nih.gov

Caspase Inhibitors

Caspases are a family of cysteine proteases that play a central role in programmed cell death (apoptosis). Inhibitors of caspases have therapeutic potential in diseases characterized by excessive apoptosis. Aspartic acid is a critical recognition element for caspases, which typically cleave their substrates after an aspartate residue.

This makes aspartic acid derivatives essential building blocks for caspase inhibitors. Broad-spectrum caspase inhibitors, such as Boc-Asp(Obzl)-CMK (chloromethylketone), highlight the importance of the Boc-protected aspartic acid moiety. unc.edu While this compound is not itself the final inhibitor, it serves as a valuable precursor. The dipeptide can be chemically modified, for example, by converting the C-terminal carboxylic acid into a reactive group like a chloromethylketone, to create a potent irreversible inhibitor. The phenylalanine residue can also contribute to the specificity and binding affinity of the inhibitor to the target caspase.

Applications in Biotechnology and Protein Production

In the field of biotechnology, peptide fragments and their derivatives are essential tools. This compound, as a protected dipeptide, finds utility in the synthesis of custom peptides used in various biotechnological applications. chemimpex.com

Enhancing Yield and Stability of Therapeutic Proteins

The production of therapeutic proteins can sometimes be enhanced by the addition of specific peptide sequences that aid in folding, stability, or purification. While direct evidence of this compound being used to enhance the yield and stability of a specific therapeutic protein is not extensively documented in publicly available research, its role as a building block for bioactive peptides is well-established. chemimpex.com Peptides synthesized from such precursors can be designed to act as affinity ligands for protein purification or as stabilizing agents in protein formulations. The hydrophobic nature of the benzyl and phenyl groups can contribute to specific interactions with target proteins.

Exploration in Targeted Therapies (e.g., Cancer Therapy)

Targeted therapies aim to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissues. Peptide-drug conjugates (PDCs) are an emerging class of such therapies, where a peptide that targets a receptor overexpressed on cancer cells is linked to a potent drug. nih.gov

This compound is explored for its potential in the synthesis of peptides for these targeted therapies. chemimpex.com The dipeptide can be a part of a larger peptide sequence designed to bind to a specific tumor marker. Its chemical handles—the N-terminal Boc group and the C-terminal carboxylic acid—allow for its straightforward incorporation into a peptide chain through solid-phase peptide synthesis. nih.gov Furthermore, the benzyl protecting group on the aspartic acid side chain can be removed to reveal a carboxylic acid, which could then be used as a conjugation point for linking a cytotoxic drug. While specific examples of PDCs containing the this compound sequence are proprietary or in early-stage research, the fundamental chemistry makes it a valuable component for this application.

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is fundamental to the purification and analysis of synthetic peptides like Boc-Asp(OBzl)-Phe-OH. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods used to assess the purity of the final product and to monitor the progress of the synthesis reaction. wiley-vch.de

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of this compound with high precision. sci-hub.se The technique utilizes a high-pressure system to pass the sample, dissolved in a mobile phase, through a stationary phase column. For peptide derivatives, reversed-phase HPLC (RP-HPLC) is the most common configuration. wiley-vch.de In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a gradient of water and a more nonpolar organic solvent, such as acetonitrile. wiley-vch.de An acid modifier, like trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by forming ion pairs with the peptide. wiley-vch.de The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, usually by UV absorbance at specific wavelengths (e.g., 220, 254, and 280 nm) where the peptide bonds and aromatic rings absorb light. wiley-vch.de Purity levels of ≥99% are often reported for this compound. sci-hub.se

Table 1: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 100 mm) | wiley-vch.de |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | wiley-vch.de |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | wiley-vch.de |

| Gradient | 5% to 95% Mobile Phase B over 14 minutes | wiley-vch.de |

| Flow Rate | 0.4 mL/min | wiley-vch.de |

| Detection | UV at 220, 254, and 280 nm | wiley-vch.de |

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of chemical reactions during the synthesis of this compound. wiley-vch.de A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a chamber containing a shallow pool of a solvent mixture (eluent), which travels up the plate by capillary action. Different components of the mixture move at different rates depending on their polarity and interaction with the stationary phase. This allows for the visualization of the consumption of starting materials and the formation of the product.

Table 2: Typical TLC System for Monitoring Synthesis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel Plates (e.g., Merck 60 F254) | wiley-vch.de |

| Mobile Phase (Eluent) | A mixture of nonpolar and polar solvents, such as Chloroform/Methanol or Ethyl Acetate/Hexane. |

| Visualization | UV light (254 nm) for aromatic compounds; specific stains (e.g., ninhydrin (B49086) for free amines, permanganate). | |

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular identity of this compound by providing a precise measurement of its molecular weight. The technique involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z). For peptide derivatives, "soft" ionization techniques such as Fast Atom Bombardment (FAB-MS) or, more commonly, Electrospray Ionization (ESI-MS) are used, as they minimize fragmentation and typically produce an ion corresponding to the protonated molecule [M+H]⁺. sci-hub.se The experimentally observed m/z value is then compared to the calculated theoretical mass based on the compound's molecular formula, C₂₅H₃₀N₂O₇. sci-hub.se

Table 3: Molecular Weight and Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₃₀N₂O₇ | sci-hub.se |

| Molecular Weight (Average) | 470.52 g/mol | sci-hub.se |

| Calculated Monoisotopic Mass | 470.2053 g/mol | |

| Expected Ion (ESI-MS) | [M+H]⁺ | sci-hub.se |

| Calculated m/z for [M+H]⁺ | 471.2125 | |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are used to confirm that the desired peptide bond has formed and that all protecting groups are intact. sci-hub.se

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in the molecule, as well as their connectivity. In a ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the Boc, benzyl (B1604629), and phenylalanine groups, as well as the peptide backbone, would be expected. The integration of these signals confirms the relative number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent protons.

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Boc Group (C(CH₃)₃) | ~1.4 | Singlet | 9 protons, characteristic sharp signal. |

| Aromatic (Phe & Bzl) | ~7.1 - 7.4 | Multiplet | 10 protons from the two phenyl rings. |

| Benzyl (CH₂) | ~5.1 | Singlet | 2 protons of the benzyl ester group. |

| Asp α-CH | ~4.5 - 4.7 | Multiplet | 1 proton, adjacent to amide and carboxyl groups. |

| Phe α-CH | ~4.6 - 4.8 | Multiplet | 1 proton, adjacent to amide and carboxyl groups. |

| Asp β-CH₂ | ~2.8 - 3.0 | Multiplet | 2 diastereotopic protons. |

| Phe β-CH₂ | ~3.0 - 3.2 | Multiplet | 2 diastereotopic protons. |

| Amide NH | ~6.5 - 7.0 | Doublet | 1 proton, coupling to the α-CH. |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for confirmation of the total carbon count and the chemical environment of each carbon. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).

Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted δ (ppm) | Notes | Reference |

|---|---|---|---|

| Carbonyl (C=O) | 169 - 175 | Amide, carboxylic acid, and ester carbons. | wiley-vch.de |

| Carbamate (B1207046) (Boc C=O) | ~155 | Carbonyl carbon of the Boc protecting group. | wiley-vch.de |

| Aromatic (C₆H₅) | 126 - 137 | Carbons of the phenylalanine and benzyl phenyl rings. | wiley-vch.de |

| Boc Quaternary (C(CH₃)₃) | ~80 | Central carbon of the tert-butyl group. | wiley-vch.de |

| Benzyl (CH₂) | ~67 | Methylene carbon of the benzyl ester. | wiley-vch.de |

| α-Carbons (α-CH) | 50 - 55 | Cα of Asp and Phe residues. | wiley-vch.de |

| β-Carbons (β-CH₂) | 35 - 40 | Cβ of Asp and Phe residues. | wiley-vch.de |

| Boc Methyls (C(CH₃)₃) | ~28 | Methyl carbons of the Boc group. | wiley-vch.de |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Trifluoroacetic Acid (TFA) |

| Chloroform |

| Methanol |

| Ethyl Acetate |

| Hexane |

| Ninhydrin |

¹H NMR Spectroscopy

Optical Rotation Measurements

Optical rotation is a critical parameter for confirming the stereochemical integrity of chiral molecules like this compound. The specific rotation value is a characteristic property that depends on the concentration of the sample, the solvent, the temperature, and the wavelength of the light used.

Published data for this compound reports a specific rotation of [α]D20 = -11.5 ± 2º (c=1 in DMF). chemimpex.com This measurement is taken at 20°C using the D-line of a sodium lamp, with the compound dissolved in dimethylformamide (DMF) at a concentration of 1 g/100 mL. chemimpex.com It is important to note that the specific rotation for the related precursor, Boc-L-Asp(OBzl)-OH, is reported as -18 ± 2º (c=2, in DMF) under slightly different concentration conditions. gdbiochem.com.cn

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C25H30N2O7, the theoretical elemental composition can be calculated. chemimpex.com Experimental values from elemental analysis are then compared to these theoretical values to confirm the purity of the synthesized compound.

For a related compound, Boc-Phe-Asp(OBzl)-OBzl, the calculated elemental analysis was C, 68.56%; H, 6.47%; N, 5.00%. The found values were C, 68.51%; H, 6.64%; N, 4.98%, showing close agreement. oup.com Another similar compound, prepared from β-benzyl t-butyloxycarbonyl aspartate, had a calculated elemental analysis of C, 69.96%; H, 7.56%; N, 5.83%, with found values of C, 69.99%; H, 7.59%; N, 5.85%. ajol.info

Kaiser Test for Coupling Completion

The Kaiser test, or ninhydrin test, is a qualitative method widely used in solid-phase peptide synthesis (SPPS) to monitor the completion of the coupling reaction. peptide.comwiley-vch.de This test is highly sensitive for detecting primary amines. peptide.com In the synthesis of a peptide chain, a positive Kaiser test (indicated by an intense blue color) signifies the presence of a free N-terminal amine, meaning the coupling of the next amino acid has not gone to completion. peptide.comgoogle.com

When coupling an amino acid like phenylalanine to the aspartic acid residue on the resin, the Kaiser test is performed after the coupling step. google.com A negative result (colorless or faint blue) indicates that the coupling is complete, and the synthesis can proceed to the next step. peptide.com If the test is positive, it indicates that unreacted amine groups are still present, and the coupling reaction needs to be repeated or a capping step must be performed to block these unreacted sites. peptide.comresearchgate.net

It is important to note that the Kaiser test is not reliable for secondary amines, such as the N-terminal of proline. peptide.com In such cases, alternative tests like the isatin (B1672199) test or the chloranil (B122849) test are employed. peptide.com

Computational and Theoretical Investigations

Molecular Docking Studies for Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for Boc-asp(obzl)-phe-OH are not extensively documented, research on closely related peptide derivatives provides significant insights into how this structural motif interacts with enzyme active sites.

A notable example involves a series of peptide aldehyde derivatives designed as inhibitors of the 20S proteasome, a key target in cancer therapy. nih.govdntb.gov.uanih.gov In these studies, a tripeptide aldehyde, Boc-L-Asp(OBzl)-L-Phe-L-Leucinal , which contains the core Boc-Asp(OBzl)-Phe structure, was synthesized and evaluated. nih.govresearchgate.net Covalent docking simulations were performed using software like GOLD to understand the binding mode of these inhibitors with the chymotrypsin-like (ChT-L) active site of the proteasome's β5 subunit. researchgate.netnih.gov

The docking results for these related compounds suggest that the different components of the Boc-Asp(OBzl)-Phe moiety play distinct roles in binding:

P3 Position: The Asp(OBzl) residue fits into the S3 binding pocket of the proteasome. The bulky benzyl (B1604629) ester group can form favorable hydrophobic interactions within this pocket. nih.govresearchgate.net

P2 Position: The Phenylalanine residue occupies the S2 pocket.

These studies highlight how the specific arrangement of side chains and protecting groups in a peptide scaffold like this compound is crucial for its recognition and binding by a target enzyme. researchgate.netresearchgate.net The computational models generated from such docking studies are instrumental in guiding the design of more potent and selective inhibitors. nih.govtum.de

| Peptide Moiety | Binding Pocket | Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Boc Group | S4 | Hydrophobic residues | Van der Waals / Hydrophobic |

| Asp(OBzl) | S3 | Hydrophobic residues | Hydrophobic (from Benzyl group) |

| Phenylalanine | S2 | Hydrophobic residues | Hydrophobic (from Phenyl ring) |

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR can be elucidated by comparing the activity of a series of structurally related analogs.

In the context of 20S proteasome inhibitors, a study systematically modified the amino acid residues at different positions (P2, P3, P4) of peptide aldehydes to observe the impact on inhibitory activity (measured as IC50). nih.gov The series included compounds with the Boc-Asp(OBzl)-Phe core structure. nih.govresearchgate.net

Key SAR findings from these studies include:

Importance of the P3 Residue: When comparing an Asp(OBzl) residue at the P3 position with a Glu(OBzl) residue, a difference in activity was noted. The docking results indicated that the Asp(OBzl) residue in one compound exhibited more active inhibition than the Glu(OBzl) residue in a comparable compound, suggesting that the shorter side chain of aspartate provides a better fit in the S3 pocket of the proteasome. nih.govresearchgate.net

Role of the P4 Protecting Group: The studies compared inhibitors with an N-terminal Boc group to those with a Cbz (benzyloxycarbonyl) group. Both hydrophobic protecting groups are generally effective, but their relative performance can depend on the specific amino acid sequence and the target enzyme. nih.gov

Influence of the P2 Residue: The replacement of Phenylalanine at the P2 position with Leucine also altered the inhibitory potency, demonstrating the sensitivity of the enzyme's binding pocket to the specific shape and properties of the amino acid side chains. nih.gov

These computational and experimental SAR studies are complementary, with docking models providing a structural rationale for the observed activity differences. nih.govmdpi.com

| Compound ID | Structure (P4-P3-P2-al) | IC50 (nM) for ChT-L activity |

|---|---|---|

| 3i | Boc-Asp(OBzl)-Phe-Leucinal | 1500 |

| 3j | Boc-Asp(OBzl)-Leu-Leucinal | 1200 |

| 3k | Boc-Glu(OBzl)-Phe-Leucinal | > 10000 |

| MG132 (Control) | Cbz-Leu-Leu-Leu-al | 200 |

Data adapted from studies on proteasome inhibitors. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. acs.org This technique allows researchers to understand the flexibility of molecules and the stability of their complexes with biological targets, overcoming the static limitations of molecular docking. acs.orgfrontiersin.org

While no specific MD simulations for this compound are published, the methodology is widely applied to peptide-protein systems. For instance, MD simulations have been used to:

Assess Binding Stability: After docking a ligand to a protein, MD simulations can be run on the complex to see if the binding pose is stable over time. nih.govresearchgate.net This was done for the proteasome inhibitor MG132, where simulations helped determine the more stable of two proposed binding modes. researchgate.net This approach would be critical for validating any predicted binding mode of this compound or its derivatives. mdpi.commpg.de

Explore Conformational Landscapes: Peptides are often flexible. MD simulations can map the different shapes (conformations) a peptide like this compound can adopt in solution, providing insight into which conformation is most likely to be biologically active. nih.govresearchgate.net

Refine Docking Results: MD can refine the initial, rigid structures obtained from docking, allowing for induced fit effects where both the peptide and the protein can adjust their shapes to achieve optimal binding. acs.orgfrontiersin.org

For a molecule like this compound, MD simulations would provide a deeper understanding of its structural dynamics and the thermodynamics of its interaction with a target enzyme, guiding further optimization efforts. abeebyekeen.comdergipark.org.tr

Quantum Chemistry Calculations

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed description of the electronic structure of molecules. uci.edu These methods can be used to calculate a wide range of molecular properties from first principles, without the need for empirical parameters. physics.gov.azresearchgate.net

Applications of quantum chemistry to a molecule like this compound could include:

Geometric Optimization: Determining the most stable three-dimensional structure of the molecule with high accuracy, including precise bond lengths and angles. scispace.com

Electronic Property Analysis: Calculating the distribution of electric charge within the molecule to create molecular electrostatic potential (MEP) maps. These maps are invaluable for understanding and predicting intermolecular interactions, such as hydrogen bonding and electrostatic complementarity with a receptor binding site. researchgate.netbsu.edu.az

Reactivity Descriptors: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. bsu.edu.azchemrxiv.org

Vibrational Analysis: Predicting the theoretical infrared (IR) spectrum, which can be used to help confirm the structure of the synthesized compound when compared with experimental spectra. researchgate.net

Combined with MD simulations, DFT calculations can provide a comprehensive picture of how a peptide's conformation influences its electronic properties and, consequently, its biological function. nih.govpnas.org Although computationally intensive, these methods offer the most fundamental level of insight into the chemical nature of this compound. researchgate.netresearchgate.netresearchgate.net

Challenges and Future Research Directions

Overcoming Solubility Issues in Peptide Synthesis

A primary obstacle in the synthesis of protected peptide fragments like Boc-asp(obzl)-phe-OH is poor solubility. Protected peptides often aggregate via intermolecular hydrogen bonding, which can lead to incomplete reactions and difficult purification. peptide.com This aggregation is particularly pronounced in hydrophobic sequences. peptide.com

Strategies to enhance solubility include:

Chaotropic Salts: Additives like CuLi, NaClO4, or KSCN can disrupt hydrogen bonding networks that cause aggregation. peptide.com

Solvent Modification: Switching to more effective solvents like N-methylpyrrole (NMP) or adding dimethylsulfoxide (DMSO) can improve the solvation of the growing peptide chain. peptide.com

"Magic Mixture": The use of nonionic detergents or ethylene (B1197577) carbonate can help to solubilize aggregating sequences. peptide.com

Solubilizing Tags: A temporary hydrophilic tag, such as an oligolysine chain, can be attached to the peptide to improve its solubility during synthesis and purification. This tag is later removed to yield the native peptide sequence. nih.gov

Minimizing Impurity Formation and Optimizing Purification Strategies

One of the most significant side reactions is the formation of aspartimide. peptide.combrieflands.com This occurs through the cyclization of the aspartic acid side-chain, particularly when the subsequent amino acid has a small side chain, such as glycine, or in some cases, phenylalanine. peptide.comoup.com Aspartimide formation is catalyzed by both acid and base, and its subsequent ring-opening can lead to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate. oup.comepo.org The use of bulky ester groups on the aspartic acid side chain, such as the tert-butyl ester, has been shown to reduce but not always eliminate this side reaction. oup.com

Another common impurity is the formation of diketopiperazines, which is a frequent issue with dipeptide esters. peptide.com Racemization at the chiral centers, especially at the phenylalanine residue during the coupling step, is also a concern. mdpi.com

Optimization strategies include:

Bulky Protecting Groups: Employing sterically hindering protecting groups on the aspartic acid side-chain can mitigate aspartimide formation. oup.com

Controlled Deprotection: Careful selection of deprotection conditions is crucial. For instance, DBU, sometimes used for Fmoc removal, can promote aspartimide formation and should be avoided when aspartic acid is present. peptide.com

Advanced Purification: High-performance liquid chromatography (HPLC) remains the gold standard for purifying the final product and separating it from closely related impurities. ub.edu

| Impurity Type | Primary Cause | Mitigation/Purification Strategy |

|---|---|---|

| Aspartimide-related products (α/β isomers) | Base or acid-catalyzed cyclization of the Asp(OBzl) side chain. oup.comepo.org | Use of sterically bulky side-chain protecting groups; careful control of pH during synthesis and deprotection. oup.com Optimized HPLC for separation. ub.edu |

| Diketopiperazines | Intramolecular cyclization of the dipeptide ester. peptide.com | In Boc-based synthesis, use of in-situ neutralization protocols can suppress this. peptide.com Coupling the subsequent amino acid quickly. |

| Racemized Peptides | Activation of the carboxylic acid during coupling can lead to loss of stereochemical integrity. mdpi.com | Use of racemization-suppressing coupling reagents (e.g., phosphonium (B103445) salts with HOAt). ub.edu |

Development of More Efficient and Sustainable Synthetic Methods

Traditional peptide synthesis methods often rely on large excesses of reagents and environmentally harmful solvents. sioc-journal.cn The future of peptide synthesis, including for intermediates like this compound, lies in greener and more efficient technologies. oxfordglobal.com

Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave irradiation can dramatically reduce reaction times for coupling and deprotection steps, often leading to higher purity products by minimizing side reactions. peptide.commdpi.com It also helps in overcoming the solubility issues of protected amino acids. brieflands.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and consistency, reducing waste and improving process control. brieflands.com

Biocatalysis: The use of enzymes for peptide bond formation is a growing area of interest. Enzymatic synthesis can offer high specificity without the need for protecting groups, thus reducing waste and simplifying purification. researchgate.net

Greener Solvents: Research into replacing traditional solvents like DMF with more environmentally benign alternatives is ongoing. mdpi.comsioc-journal.cn

Advancements in Protecting Group Chemistry and Orthogonal Strategies

The protecting groups on this compound—the acid-labile Boc group on the N-terminus and the hydrogenolysis-labile benzyl (B1604629) ester on the aspartic acid side chain—represent a classic orthogonal protection strategy. peptide.comdu.ac.in This orthogonality allows for the selective removal of one group without affecting the other, which is fundamental to multi-step peptide synthesis. iris-biotech.dersc.org

The Boc/Bzl strategy is one of the two major approaches in solid-phase peptide synthesis (SPPS), the other being the Fmoc/tBu strategy. peptide.comambiopharm.com The Boc group is removed with acids like trifluoroacetic acid (TFA), while the benzyl group is typically cleaved with strong acids like HF or by catalytic hydrogenolysis. peptide.compeptide.com

Future advancements in this area focus on:

Novel Protecting Groups: Development of new protecting groups that offer enhanced stability, easier cleavage under milder conditions, or unique orthogonality is a constant pursuit. For instance, new aspartic acid side-chain protecting groups are being designed specifically to prevent aspartimide formation. epo.orggoogle.com

Multi-Dimensional Orthogonality: For the synthesis of highly complex, branched, or cyclic peptides, strategies involving three or even four dimensions of orthogonal protecting groups are being developed. csic.es This allows for specific modifications at various points in the peptide sequence with high precision. rsc.org

| Strategy | Nα-Protection | Side-Chain Protection | Cleavage Conditions (Nα) | Final Cleavage |

|---|---|---|---|---|

| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Benzyl (Bzl) based | Moderate Acid (e.g., TFA). peptide.com | Strong Acid (e.g., HF). ambiopharm.com |

| Fmoc/tBu | Fmoc (9-fluorenylmethoxycarbonyl) | tert-Butyl (tBu) based | Base (e.g., Piperidine). lifetein.com | Acid (e.g., TFA). researchgate.net |

Expanding the Scope of Bioactive Peptide and Peptidomimetic Applications

Dipeptides and their derivatives are attractive candidates for drug discovery due to their low molecular weight, cost-effectiveness, and potential for oral administration. bachem.comnih.gov The Asp-Phe sequence, the core of this compound, is famously known as the constituent of the artificial sweetener aspartame (B1666099). researchgate.net

Beyond this, peptides containing the Asp-Phe motif are being explored for a range of bioactivities:

Antihypertensive Agents: Peptides containing phenylalanine at the C-terminus can act as angiotensin-converting enzyme (ACE) inhibitors. frontiersin.org

Neuroprotective and Anticancer Properties: Various dipeptides have shown potential in preclinical studies for neuroprotective and anticancer effects. researchgate.netresearchgate.net

Peptidomimetics: this compound is a valuable building block for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved stability or bioavailability. nih.gov For example, replacing the peptide bond with a chloroalkene isostere has been shown to stabilize conformation and enhance potency in bioactive peptides. nih.gov These molecules are crucial in developing new therapeutics for conditions ranging from Alzheimer's disease to cell adhesion modulation. nih.gov

Integration of Computational Approaches for Rational Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern peptide science. tandfonline.comfrontiersin.org For a molecule like this compound, computational methods can provide insights that are difficult to obtain through experimentation alone.

Conformational Analysis: Molecular dynamics simulations can predict the stable conformations of the protected dipeptide, helping to understand its behavior in solution and in the solid state. researchgate.netiucr.org This is crucial for understanding aggregation phenomena and solubility issues. csic.es

Predicting Reactivity: Quantum mechanics can be used to model reaction pathways and energy barriers, helping to predict and understand the formation of side products like aspartimide.

Rational Design of Analogs: Computational tools can be used to design new peptide sequences or peptidomimetics with enhanced properties. units.it By predicting binding affinities and other properties, these methods can accelerate the discovery of new drug candidates. oup.com Machine learning and artificial intelligence are also emerging as powerful tools for exploring the vast chemical space of peptides and identifying novel therapeutic sequences. mdpi.com

The synergy between advanced synthesis techniques, novel chemical tools, and powerful computational methods promises to overcome the existing challenges and unlock the full potential of peptide-based molecules derived from intermediates like this compound.

Q & A

Basic Research Questions

Q. How does the Boc-asp(obzl)-phe-OH structure influence its role in peptide synthesis?

- Methodological Answer : The tert-butyloxycarbonyl (Boc) and benzyl (Obzl) groups act as orthogonal protecting agents for the aspartic acid (asp) and phenylalanine (phe) residues, respectively. To optimize synthesis:

- Use Boc for N-terminal protection to prevent unintended side reactions during coupling .

- Employ Obzl for carboxyl group protection, which can be selectively removed via hydrogenolysis or acidic conditions without disrupting the Boc group .